Methyl 4-(2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate
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Description
Methyl 4-(2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate is a useful research compound. Its molecular formula is C25H27N3O5S2 and its molecular weight is 513.63. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives have shown promising antimicrobial activity against a range of bacteria and fungi. For instance, compounds synthesized from starting materials involving dimethylaminomethylene and dimethylcyclohexane demonstrated interesting antimicrobial properties. These compounds displayed potent activity compared to reference drugs against Gram-positive, Gram-negative bacteria, and fungi, highlighting their potential as antimicrobial agents (Ghorab et al., 2017).
Antiproliferative and Anticancer Activity
Novel thiazolidine derivatives synthesized with various substituted aromatic sulfonyl chlorides were evaluated for their antiproliferative effects on human skin fibroblast and carcinoma cell lines. Some compounds demonstrated potent antiproliferative activity, emphasizing the role of the nitro group on the thiazolidinone moiety in enhancing this activity. These findings suggest a potential application in the development of anticancer therapies (Chandrappa et al., 2008).
Photodynamic Therapy for Cancer Treatment
Research into the synthesis and characterization of new compounds, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups, has demonstrated significant potential for applications in photodynamic therapy (PDT). These compounds have been shown to possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Inhibition of Carbonic Anhydrases
Acridine-acetazolamide conjugates have been investigated for their inhibitory effects on human carbonic anhydrase isoforms. These compounds displayed inhibition in low micromolar and nanomolar ranges, suggesting their potential for therapeutic applications in conditions where inhibition of carbonic anhydrase is beneficial (Ulus et al., 2016).
Properties
IUPAC Name |
methyl 4-[2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S2/c1-16-12-17(2)14-28(13-16)35(31,32)21-10-8-19(9-11-21)23(29)27-25-26-22(15-34-25)18-4-6-20(7-5-18)24(30)33-3/h4-11,15-17H,12-14H2,1-3H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIAAGDSXYHHIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.